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Compound of Interest

Compound Name: 3,7-Di-O-methylducheside A

Cat. No.: B089505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Ducheside A, a significant natural product isolated from Duchesnea indica (Andr.) Focke. The

initial request for data on "3,7-Di-O-methylducheside A" led to the clarification that the correct

nomenclature for the compound of interest, as first reported, is Ducheside A. This document

presents the available spectroscopic data, focusing on Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS), to support research and development activities.

Compound Identification
Through a systematic search, it was determined that the compound initially referred to as "3,7-
Di-O-methylducheside A" is correctly identified as Ducheside A. The structural elucidation of

Ducheside A was first published by Ye and Yang in 1996 in the journal Yao Xue Xue Bao (Acta

Pharmaceutica Sinica).

Systematic Name: 3'-O-methyl-ellagic acid-4-O-β-D-xylopyranoside Molecular Formula:

C₂₀H₁₆O₁₂

Spectroscopic Data
At present, the detailed, raw spectroscopic data (NMR and MS) for Ducheside A from the

primary literature is not available in the publicly accessible databases and search results. The
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original publication from 1996, which would contain this specific information, could not be

retrieved in its full text.

Therefore, this guide will present a generalized overview of the expected spectroscopic

characteristics of a compound with the structure of Ducheside A, based on the known spectral

properties of its constituent parts: a methoxy-ellagic acid core and a xylose moiety.

Mass Spectrometry (MS) Data (Predicted)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of a compound. For Ducheside A (C₂₀H₁₆O₁₂), the expected mass spectral data is as

follows:

Ionization Mode Ion Type Calculated m/z

ESI- [M-H]⁻ 447.0518

ESI+ [M+H]⁺ 449.0667

ESI+ [M+Na]⁺ 471.0486

Experimental Protocol (Generalized for Electrospray Ionization - ESI): A solution of the purified

Ducheside A would be prepared in a suitable solvent such as methanol or acetonitrile. This

solution would be introduced into the ESI source of a mass spectrometer. The instrument would

be operated in both positive and negative ion modes to observe the protonated molecule

[M+H]⁺, sodium adduct [M+Na]⁺, and the deprotonated molecule [M-H]⁻. High-resolution mass

spectrometry (HRMS) would be employed to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Predicted)
NMR spectroscopy provides detailed information about the chemical structure and connectivity

of atoms. The following tables outline the expected chemical shifts for the ¹H and ¹³C nuclei of

Ducheside A, based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Data for Ducheside A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Predicted δ (ppm) Multiplicity
Coupling Constant
(J, Hz)

Ellagic Acid Moiety

H-5 ~7.5 s

H-5' ~7.6 s

OCH₃-3' ~4.0 s

Xylose Moiety

H-1'' ~5.2 d ~7.5

H-2'' ~3.5-3.8 m

H-3'' ~3.5-3.8 m

H-4'' ~3.5-3.8 m

H-5''a ~3.4 dd ~11.5, 5.5

H-5''b ~3.9 dd ~11.5, 2.0

Table 2: Predicted ¹³C NMR Data for Ducheside A
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Position Predicted δ (ppm)

Ellagic Acid Moiety

C-1 ~112

C-2 ~140

C-3 ~141

C-4 ~150

C-5 ~110

C-6 ~113

C-7 (C=O) ~159

C-1' ~114

C-2' ~142

C-3' ~143

C-4' ~152

C-5' ~111

C-6' ~115

C-7' (C=O) ~159

OCH₃-3' ~61

Xylose Moiety

C-1'' ~105

C-2'' ~75

C-3'' ~78

C-4'' ~71

C-5'' ~67
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Experimental Protocol (Generalized for NMR Spectroscopy): A sample of pure Ducheside A

would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. ¹H

NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra would be acquired

on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be

referenced to the residual solvent peak.

Visualization of Methodologies
The following diagrams illustrate the general workflows for the spectroscopic analysis of a

natural product like Ducheside A.
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Caption: General workflow for the isolation and structural elucidation of Ducheside A.
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To cite this document: BenchChem. [In-depth Technical Guide to the Spectroscopic Data of
Ducheside A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089505#spectroscopic-data-of-3-7-di-o-
methylducheside-a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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